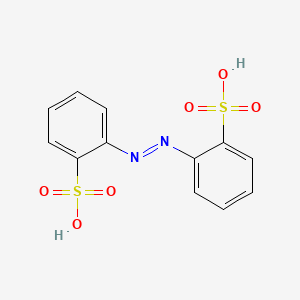

2,2'-Disulfoazobenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61022-27-3 |

|---|---|

Molecular Formula |

C12H10N2O6S2 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

2-[(2-sulfophenyl)diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C12H10N2O6S2/c15-21(16,17)11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)22(18,19)20/h1-8H,(H,15,16,17)(H,18,19,20) |

InChI Key |

APPAXLRBULXMAH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N=NC2=CC=CC=C2S(=O)(=O)O)S(=O)(=O)O |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=CC=CC=C2S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Disulfoazobenzene and Its Derivatives

Green Chemistry Approaches in 2,2'-Disulfoazobenzene Synthesis

The synthesis of this compound, like many azo dyes, has traditionally involved methods that can be resource-intensive and generate hazardous waste. In line with the principles of green chemistry, which advocate for waste prevention, atom economy, and the use of safer chemicals and processes, research has shifted towards more sustainable synthetic routes. scispace.combohrium.comnih.gov These modern approaches aim to reduce the environmental impact by employing biocatalysts, alternative energy sources, and environmentally benign reaction media.

Biocatalytic Synthesis: Enzymes, particularly laccases, have emerged as powerful biocatalysts for the synthesis of azo compounds through the oxidative coupling of aromatic amines. dp.techmdpi.com Laccases are multi-copper oxidases that can catalyze the oxidation of various phenolic and non-phenolic compounds, including aromatic amines, using molecular oxygen as the oxidant and producing water as the sole byproduct. This route avoids the use of harsh chemical oxidants. dp.tech

A study on the laccase-induced oxidation of 3-aminobenzenesulfonic acid (3-ABSa), an isomer of the precursor for this compound, demonstrated the formation of the corresponding sulfonated azobenzene (B91143), 3,3'-bis(sulfonate) azobenzene. nih.gov The reaction, catalyzed by laccase from Trametes versicolor, proceeds under mild conditions. nih.gov This enzymatic approach highlights a promising green pathway for producing sulfonated azobenzenes, potentially adaptable for the 2,2'-disulfo isomer. The mechanism involves the enzymatic oxidation of the amine to a radical intermediate, which then couples to form the azo linkage. dp.techmdpi.com

Alternative Energy Sources: Microwave irradiation and ultrasound assistance are two key technologies being explored to enhance the efficiency and greenness of chemical syntheses. sustainability-directory.com

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times, often from hours to minutes, and improve product yields by providing rapid and uniform heating. sustainability-directory.comekb.eg This method is considered a green technology as it improves energy efficiency. bohrium.com While specific protocols for the microwave-assisted synthesis of this compound are not extensively documented, the general application to various heterocyclic and aromatic compounds suggests its high potential for this synthesis, likely reducing reaction times for both the diazotization and coupling steps. ekb.egsmolecule.comsciforum.netmdpi.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation. This phenomenon generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. sustainability-directory.com Ultrasound has been effectively used in the synthesis and degradation of various azo dyes. acs.orgscispace.comresearchgate.net Its application could facilitate the synthesis of this compound by improving the efficiency of the coupling reaction, particularly in heterogeneous systems. sustainability-directory.com

Novel Catalytic Systems: The development of novel, reusable, and non-toxic catalysts is a cornerstone of green chemistry. For azo dye synthesis, research has focused on replacing traditional reagents with more sustainable alternatives.

Magnetic Solid Acid Catalysts: To overcome the issues associated with corrosive and difficult-to-handle liquid acids used in diazotization, solid acid catalysts have been developed. Sulfonic acid-functionalized magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-SO₃H) have been successfully used as recyclable catalysts for diazo coupling reactions under solvent-free grinding conditions. researchgate.net This approach simplifies product purification, minimizes waste, and allows for catalyst reuse, aligning with green chemistry principles. researchgate.net

The table below summarizes some green chemistry approaches applicable to the synthesis of sulfonated azobenzenes.

| Green Approach | Catalyst/Method | Precursor Example | Key Advantages | Reference(s) |

| Biocatalysis | Laccase (Trametes versicolor) | 3-Aminobenzenesulfonic acid | Mild conditions, uses O₂ as oxidant, water as byproduct. | nih.govmdpi.com |

| Alternative Energy | Microwave Irradiation | General Aromatic Amines | Drastically reduced reaction times, improved energy efficiency. | sustainability-directory.comekb.eg |

| Alternative Energy | Ultrasound Assistance | General Azo Dyes | Enhanced reaction rates and mass transfer. | sustainability-directory.comresearchgate.net |

| Solid Acid Catalysis | Fe₃O₄@SiO₂-SO₃H | Aromatic amines | Solvent-free conditions, catalyst is reusable, simplified work-up. | researchgate.net |

Process Optimization and Scale-Up Considerations

The industrial production of azo dyes like this compound requires careful process optimization to ensure safety, efficiency, cost-effectiveness, and product quality. asischem.comsynsmart.inmigrationletters.com Key challenges in scaling up azo dye synthesis include managing the heat generated from the highly exothermic diazotization and coupling reactions, handling unstable diazonium salt intermediates, and ensuring consistent product purity. sustainability-directory.comnih.gov

Continuous Flow Synthesis: A significant advancement in addressing scale-up challenges is the transition from traditional batch reactors to continuous flow systems, such as microreactors. migrationletters.com Continuous flow processing offers superior control over reaction parameters, enhanced safety, and improved product consistency. dp.technih.govscientific.net

Enhanced Safety and Control: Diazonium salts are notoriously unstable and can be explosive. nih.gov In a continuous flow reactor, only small volumes of the reaction mixture are present at any given time, significantly minimizing the risk associated with the accumulation of these hazardous intermediates. Furthermore, the high surface-area-to-volume ratio of microreactors allows for extremely efficient heat exchange, enabling precise temperature control of exothermic reactions. scispace.combeilstein-journals.org

Process Optimization: Flow reactors serve as excellent tools for rapid process optimization. scispace.com Parameters such as temperature, pH, residence time, and reagent stoichiometry can be quickly screened and optimized to maximize yield and purity. For instance, in the synthesis of the water-soluble dye C.I. Reactive Red 195, optimization of temperature and pH in a continuous dynamic tubular reactor was critical. Dye purity increased when the coupling reaction temperature was raised from 5 to 20 °C but decreased at higher temperatures due to hydrolysis. acs.org Similarly, adjusting the pH of the coupling component solution to around 10 maximized purity. acs.org

Improved Yield and Purity: The precise control offered by flow systems often leads to higher yields and purer products compared to batch processes. In the synthesis of Pigment Yellow 14, a three-stream micromixing process allowed for accurate pH control, increasing the product purity by over 9% compared to a two-stream system. researchgate.net For water-insoluble dyes, which can cause clogging, modular systems combining different reactor types (e.g., a microreactor for diazotization and a continuous stirred-tank reactor (CSTR) for coupling) have been developed to enable efficient, high-yield production. nih.gov

The following table compares key aspects of traditional batch versus continuous flow processing for azo dye synthesis.

| Parameter | Batch Processing | Continuous Flow Processing | Reference(s) |

| Safety | Higher risk due to large volumes of unstable intermediates. | Significantly improved safety with small reaction volumes. | nih.govnih.gov |

| Heat Transfer | Often inefficient, leading to temperature gradients and side reactions. | Highly efficient, allowing for precise temperature control. | acs.orgscispace.com |

| Process Control | Difficult to maintain consistent conditions throughout the batch. | Precise control over stoichiometry, residence time, and pH. | acs.orgresearchgate.net |

| Scalability | Scale-up can be complex and non-linear. | More straightforward scale-up by "numbering-up" (running reactors in parallel). | sustainability-directory.comnih.gov |

| Product Quality | Prone to batch-to-batch variations. | High consistency and often higher purity. | researchgate.netnih.gov |

Scale-Up Strategy: The scale-up of a continuous flow process typically involves "scaling-out" or "numbering-up," where multiple microreactors are operated in parallel to achieve the desired production capacity. nih.gov This approach avoids the complexities and risks of increasing the dimensions of a single large reactor. For the production of a dye like this compound, a successful strategy would involve initial laboratory-scale optimization in a microreactor to define the critical process parameters (CPPs) and proven acceptable ranges (PARs), followed by implementation in a numbered-up system for industrial-scale manufacturing. synsmart.in This methodology provides a robust and safe pathway for the large-scale production of high-purity azo dyes.

Advanced Spectroscopic and Analytical Characterization of 2,2 Disulfoazobenzene

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of 2,2'-Disulfoazobenzene.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. pressbooks.pubmdpi.com The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational frequencies of different functional groups. pressbooks.pubyoutube.com For this compound, characteristic absorption bands are expected for the aromatic rings, the azo group (-N=N-), and the sulfonate groups (-SO₃H). Analysis of the FT-IR spectrum allows for the confirmation of these functional groups and can provide insights into the molecule's symmetry and intermolecular interactions. mdpi.com

Raman Spectroscopy (including Surface-Enhanced Raman Scattering, SERS)

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. lu.seethz.ch The resulting Raman spectrum provides information about the vibrational modes of a molecule. horiba.com For this compound, Raman spectroscopy can identify the characteristic vibrations of the azo linkage and the aromatic rings.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as gold or silver. wikipedia.orghoriba.comclinmedjournals.org This enhancement, which can be on the order of 10¹⁰ to 10¹¹, allows for the detection of even single molecules. wikipedia.org The SERS effect arises from two primary mechanisms: electromagnetic enhancement due to localized surface plasmon resonance and chemical enhancement involving charge-transfer between the molecule and the metal surface. clinmedjournals.orgmdpi.com By adsorbing this compound onto a SERS-active substrate, it is possible to obtain a significantly amplified Raman spectrum, revealing detailed vibrational information that might be too weak to observe with conventional Raman spectroscopy. nih.gov SERS can be particularly useful for studying the orientation and interaction of this compound on surfaces. horiba.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of molecules in solution. organicchemistrydata.org By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms. organicchemistrydata.org

¹H NMR and ¹³C NMR

¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional NMR techniques. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in a molecule. bhu.ac.inlibretexts.org In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, with their chemical shifts and coupling patterns providing information about their positions on the benzene (B151609) rings. orgchemboulder.com Similarly, the ¹³C NMR spectrum will show characteristic signals for the different carbon atoms in the aromatic rings and those attached to the sulfonate and azo groups. oregonstate.edupdx.edu The chemical shifts in both spectra are influenced by the electron-withdrawing nature of the sulfonate and azo groups. libretexts.org

| ¹H NMR Data (Hypothetical) |

| Chemical Shift (ppm) |

| 7.5 - 8.5 |

| ¹³C NMR Data (Hypothetical) |

| Chemical Shift (ppm) |

| 120 - 150 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering a more detailed picture of the molecular structure. researchgate.netepfl.che-bookshelf.de

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the connectivity of protons within each aromatic ring. ulethbridge.ca

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbon atoms to which they are directly attached. epfl.chcolumbia.edu This is crucial for assigning the signals in the ¹³C NMR spectrum based on the assigned proton signals. github.iougm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. epfl.chcolumbia.edu This technique is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. ugm.ac.id In the case of this compound, HMBC would be instrumental in confirming the connectivity between the aromatic rings through the azo bridge and the positions of the sulfonate groups. sdsu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.orgbioglobax.com The resulting spectrum provides insights into the electronic structure and photophysical properties of the compound. nih.govpku.edu.cnnih.gov

For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands corresponding to electronic transitions within the conjugated π-system of the azobenzene (B91143) core. libretexts.orgkhanacademy.org The azo group acts as a chromophore, and its interaction with the two substituted benzene rings gives rise to distinct electronic transitions. Typically, azobenzene derivatives exhibit two main absorption bands: a strong π→π* transition at shorter wavelengths and a weaker n→π* transition at longer wavelengths. libretexts.orguobabylon.edu.iq The positions and intensities of these bands can be influenced by the solvent and the presence of the sulfonate groups. researchgate.nethawaii.edu The energy of these transitions provides information about the HOMO-LUMO gap of the molecule. researchgate.netaps.org

| UV-Vis Absorption Data (Hypothetical) |

| λmax (nm) |

| ~320 (π→π) |

| ~450 (n→π) |

Absorption Maxima and Molar Extinction Coefficients

The electronic absorption spectra of azo compounds, including this compound, are characterized by distinct bands in the ultraviolet-visible (UV-Vis) region. These bands arise from π→π* and n→π* electronic transitions within the molecule. koreascience.kr The position and intensity of these absorption maxima are intrinsic properties of the molecule and can be influenced by factors such as solvent polarity and molecular structure. koreascience.krshivajicollege.ac.in

The molar extinction coefficient (ε), also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a given wavelength. wikipedia.org It is a constant for a particular substance in a specific solvent and is determined using the Beer-Lambert law. wikipedia.orgthermofisher.com Knowledge of the molar extinction coefficient is crucial for quantitative analysis. nist.gov For complex molecules like proteins, the molar extinction coefficient can often be estimated based on the content of aromatic amino acids. wikipedia.org In the absence of known values for a substance, a rough estimation can sometimes be made. thermofisher.com

Table 1: Illustrative UV-Vis Absorption Data for Azo Compounds in Different Solvents This table presents hypothetical data to illustrate the concepts discussed. Actual experimental values for this compound would require specific laboratory measurement.

| Solvent | λmax (π→π) (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | λmax (n→π) (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) |

| Hexane | 350 | 25,000 | 450 | 500 |

| Ethanol | 355 | 26,000 | 440 | 480 |

| Water | 360 | 27,000 | 430 | 450 |

Solvent Effects on Electronic Transitions

The surrounding solvent can significantly influence the electronic transitions of a solute molecule, a phenomenon known as solvatochromism. koreascience.kr This effect is dependent on the nature of the transition (e.g., π→π* or n→π*) and the polarity of the solvent. koreascience.krshivajicollege.ac.in

For π→π* transitions, an increase in solvent polarity often leads to a bathochromic (red) shift, where the absorption maximum moves to a longer wavelength. koreascience.kr This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. koreascience.krshivajicollege.ac.in Conversely, for n→π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift, moving the absorption maximum to a shorter wavelength. iosrjournals.org This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent, which increases the energy required for the transition. iosrjournals.org The ability of a solvent to act as a hydrogen bond donor or acceptor can also play a significant role in these shifts. koreascience.kriosrjournals.org

Fluorescence Spectroscopy for Excited State Dynamics

Fluorescence spectroscopy is a highly sensitive technique used to study the excited state of fluorescent molecules. fortlewis.edu It provides information on the emission properties of a compound after it absorbs light. ull.es

Emission Spectra and Quantum Yields

Upon absorption of a photon, a fluorescent molecule is promoted to an excited electronic state. It can then return to the ground state by emitting a photon, a process that generates an emission spectrum. ull.es The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of this emission process. nih.gov It is defined as the ratio of the number of photons emitted to the number of photons absorbed. ull.esedinst.com The quantum yield can be determined by either relative or absolute methods. nih.gov The relative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield. iss.com The absolute method, often employing an integrating sphere, directly measures the total number of photons emitted and absorbed. edinst.com

Table 2: Illustrative Fluorescence Data for a Hypothetical Azo Dye This table provides example data to illustrate the concepts. Specific values for this compound are not available in the provided search results.

| Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φf) |

| Cyclohexane | 350 | 500 | 0.15 |

| Dichloromethane | 355 | 515 | 0.10 |

| Acetonitrile (B52724) | 358 | 525 | 0.08 |

Lifetime Measurements

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. ull.es This parameter provides valuable insights into the dynamics of the excited state and can be influenced by various factors, including the molecular environment. nih.govd-nb.info Lifetime measurements are often performed using time-resolved techniques like time-correlated single-photon counting (TCSPC) or streak cameras. d-nb.infoaps.org The measured lifetime can be affected by both radiative and non-radiative decay processes. ull.es

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation patterns. libretexts.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of non-volatile and thermally labile molecules, including many dyes and biological macromolecules. nih.govlabcompare.com In ESI-MS, a solution of the analyte is sprayed into a strong electric field, generating charged droplets. libretexts.org As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. nih.gov These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. nih.gov

A key advantage of ESI is that it typically produces intact molecular ions with minimal fragmentation. uvic.ca However, fragmentation can be induced by increasing the energy of the ions through collision-induced dissociation (CID) in the mass spectrometer. uvic.ca This controlled fragmentation provides valuable structural information by breaking the molecule into smaller, characteristic pieces. libretexts.orgcore.ac.uk The resulting fragmentation pattern can be used to identify the compound and to deduce its chemical structure. nist.govncsu.edu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.eduwikipedia.orgthermofisher.com However, its direct application to the analysis of this compound is challenging. Sulfonated azo dyes like this compound are nonvolatile and thermally labile. researchgate.net These characteristics make them unsuitable for direct analysis by GC-MS, which requires the sample to be vaporized at high temperatures. wikipedia.orgthermofisher.com

To analyze such nonvolatile compounds, a chemical modification step known as derivatization is necessary. researchgate.net Derivatization involves reacting the analyte with a reagent to produce a more volatile and thermally stable derivative that can pass through the GC column. researchgate.net For sulfonated compounds, this could involve techniques like silylation. nih.gov For instance, a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic protons of the sulfonic acid groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility of the compound. nih.gov

Even with derivatization, the analysis of complex mixtures containing sulfonated azo dyes and their degradation products can be intricate. The resulting chromatogram may show multiple peaks corresponding to different derivatives and isomers. scielo.org.mxresearchgate.net The mass spectrometer then fragments the derivatized molecules, and the resulting fragmentation pattern provides structural information that aids in the identification of the original compound. wikipedia.org The sensitivity of GC-MS can be very high, with the potential to detect compounds at the picogram level, depending on the specific compound and instrument conditions. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly effective technique for the analysis of this compound and other sulfonated azo dyes. wikipedia.orgmeasurlabs.com Unlike GC-MS, LC-MS does not require the analyte to be volatile, making it ideal for polar and thermally sensitive molecules. wikipedia.org The technique combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. wikipedia.org

In LC-MS analysis of sulfonated azo dyes, a reversed-phase HPLC column is often employed for separation. asm.orgnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. nih.govcapes.gov.br The mass spectrometer is usually equipped with an electrospray ionization (ESI) source, which is well-suited for ionizing polar molecules like this compound. researchgate.netnih.gov Due to the presence of the sulfonic acid groups, analysis is often performed in the negative ion mode, where the deprotonated molecule [M-H]⁻ is detected. researchgate.net

LC-MS can provide valuable information about the molecular weight and structure of the dye. asm.org Tandem mass spectrometry (LC-MS/MS) can be used for further structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. asm.orgddtjournal.com This technique is particularly useful for identifying degradation products of azo dyes in complex environmental or biological samples. asm.orgnih.gov

Here is a table summarizing typical LC-MS parameters for sulfonated azo dye analysis:

| Parameter | Typical Conditions |

| Chromatography | Reversed-phase HPLC |

| Column | C18 |

| Mobile Phase | Water/Acetonitrile gradient with 0.1% formic acid or ammonium acetate |

| Ionization | Electrospray Ionization (ESI), typically in negative mode |

| Detection | Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is a primary technique for determining the three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgfzu.cz

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's crystal structure, including bond lengths, bond angles, and intermolecular interactions. uhu-ciqso.esbruker.comuol.de To perform SC-XRD, a high-quality single crystal of this compound is required, which can be challenging to grow for some organic molecules. fzu.czuhu-ciqso.es

The crystal is mounted on a goniometer and rotated in a beam of X-rays. youtube.com The diffraction pattern of spots is recorded on a detector, and the analysis of the intensities and positions of these reflections allows for the calculation of the electron density map of the crystal, from which the atomic structure is determined. uol.deyoutube.com While there are no specific published single-crystal structures for this compound found in the search results, the technique has been successfully applied to other azobenzene derivatives. rsc.org The resulting structural data would provide invaluable insights into the planarity of the azobenzene core, the conformation of the sulfonate groups, and the nature of the crystal packing.

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk powder sample. libretexts.orggovinfo.govnist.gov Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. libretexts.org The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). libretexts.org

PXRD is a powerful tool for:

Phase Identification: By comparing the experimental PXRD pattern to a database of known patterns, the crystalline phases present in the sample can be identified. libretexts.org

Purity Assessment: The presence of crystalline impurities can be detected by the appearance of extra peaks in the diffraction pattern. researchgate.net

Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will exhibit distinct PXRD patterns. rsc.org

Lattice Parameter Refinement: The positions of the diffraction peaks can be used to determine and refine the unit cell parameters of the crystal lattice. rsc.org

For this compound, PXRD could be used to confirm its crystallinity, assess its purity, and identify any potential polymorphs. The technique has been widely used to characterize other azo dyes and related organic materials. rsc.orgresearchgate.netaip.orgacs.org

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the purity assessment and analysis of this compound and other similar compounds. wikipedia.orgshimadzu.comyoutube.com It is a versatile and robust method for separating, identifying, and quantifying components in a mixture. wikipedia.orgscribd.com

For the analysis of this compound, a reversed-phase HPLC method is typically employed. nih.gov This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, usually a mixture of water and a solvent like acetonitrile or methanol (B129727). nih.govprotocols.io A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the target compound from its impurities. scribd.com

Purity Assessment:

The purity of a this compound sample can be determined by analyzing its chromatogram. torontech.com A single, sharp, and symmetrical peak at a specific retention time indicates a high degree of purity. torontech.com The presence of additional peaks suggests the presence of impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative analysis of purity. jasco-global.com

Peak Purity Analysis:

To ensure that a chromatographic peak represents a single compound and not co-eluting impurities, peak purity analysis is performed using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). sepscience.comelementlabsolutions.comamericanpharmaceuticalreview.com

Diode Array Detection (DAD): A DAD detector acquires UV-Vis spectra across the entire peak. For a pure peak, the spectra at the upslope, apex, and downslope of the peak will be identical. torontech.com Software can calculate a "purity angle" or "similarity factor" to numerically assess peak purity. chromatographyonline.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides a more definitive assessment of peak purity by detecting co-eluting components based on their mass-to-charge ratio. sepscience.com

The following table outlines a typical HPLC method for the analysis of sulfonated azo dyes:

| Parameter | Typical Conditions |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Reversed-phase C18, e.g., 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with an additive (e.g., 0.1% formic acid or ammonium acetate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A time-programmed gradient from a low to high percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at a specific wavelength (e.g., the λmax of the compound) and/or Mass Spectrometer (MS) |

| Injection Volume | 10-20 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a highly effective and versatile chromatographic technique used for the separation of components within a mixture. libretexts.orgwikipedia.org Its application is crucial for monitoring the progress of chemical reactions, identifying compounds present in a mixture, and determining the purity of a substance. wikipedia.orgsigmaaldrich.com The principle of TLC is based on the differential partitioning of compounds between a stationary phase and a mobile phase. wikipedia.org The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina (B75360), coated onto an inert backing like glass or plastic. wikipedia.orgsigmaaldrich.com The mobile phase is a solvent or a mixture of solvents that travels up the plate via capillary action. wikipedia.orgyoutube.com

For a polar compound such as this compound, which contains two sulfonic acid groups, a polar stationary phase like silica gel is appropriate. youtube.com The choice of the mobile phase is critical for achieving effective separation. Given the high polarity of this compound, a relatively polar mobile phase system would be required to facilitate its movement from the origin. The separation is based on the principle that compounds with a stronger affinity for the stationary phase move slower, while those with a higher affinity for the mobile phase move faster. youtube.com

The result of a TLC separation is visualized as spots on the plate. youtube.com The position of each spot is characterized by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

Rf Value Calculation: [ R_f= \dfrac{\text{distance traveled by sample}}{\text{distance traveled by solvent}} ]

Different compounds will have different Rf values under the same conditions. libretexts.org For this compound, the specific Rf value would depend on the exact composition of the mobile phase, the type of stationary phase, and other experimental conditions like temperature and chamber saturation. libretexts.org Visualization of the separated spots for aromatic compounds like this compound can often be achieved using a UV lamp, as conjugated systems typically absorb UV light. youtube.com

Electroanalytical Methods for Redox State Characterization

Electroanalytical methods are a class of techniques in analytical chemistry that utilize the measurement of electrical parameters such as potential (voltage), charge, or current to determine the concentration of an analyte or to characterize its chemical reactivity. britannica.comasdlib.org These methods are particularly well-suited for studying electroactive substances, which can undergo oxidation or reduction reactions. slideshare.net The core of these techniques involves an electrochemical cell, which typically consists of a working electrode, a reference electrode, and a counter electrode immersed in a solution containing the analyte and a supporting electrolyte. mgcub.ac.in

The azo group (-N=N-) in this compound is electroactive, meaning it can be reduced at an electrode surface. This property makes electroanalytical techniques invaluable for characterizing its redox states and for quantitative analysis. The potential at which the reduction occurs provides thermodynamic information about the process, while the measured current can be related to the concentration of the compound. gamry.com

Cyclic Voltammetry

Cyclic Voltammetry (CV) is a potent and widely used electroanalytical technique for obtaining information about the redox properties of a species. gamry.com In a CV experiment, the potential of a working electrode is swept linearly from an initial potential to a final potential and then back again at the same rate, while the resulting current is measured. gamry.com The plot of current versus potential is known as a cyclic voltammogram. gamry.com

This technique provides rapid insights into:

Redox Potentials : The potentials at which oxidation and reduction peaks occur are characteristic of the analyte.

Electron Transfer Kinetics : The reversibility of a redox reaction can be assessed from the separation of the anodic and cathodic peak potentials.

Diffusion Coefficients : The relationship between peak current and the scan rate can be used to calculate the diffusion coefficient of the analyte. gamry.com

For this compound, CV can be used to study the reduction of the azo linkage to the corresponding hydrazo species. The voltammogram would show a cathodic peak corresponding to this reduction process. By analyzing the peak potential, peak current, and shape of the CV curve at various scan rates, detailed information about the electrochemical behavior of the compound can be elucidated.

Table 1: Illustrative Cyclic Voltammetry Data for a Hypothetical Azo Compound

This table shows typical data that might be obtained from a CV experiment, demonstrating the relationship between scan rate and the resulting cathodic peak current, which is characteristic of a diffusion-controlled process.

| Scan Rate (mV/s) | Cathodic Peak Potential (V vs. Ag/AgCl) | Cathodic Peak Current (µA) |

| 20 | -0.55 | -5.2 |

| 50 | -0.56 | -8.2 |

| 100 | -0.58 | -11.6 |

| 200 | -0.60 | -16.4 |

| 400 | -0.63 | -23.2 |

Differential Pulse Voltammetry

Differential Pulse Voltammetry (DPV) is another powerful voltammetric technique known for its high sensitivity and excellent resolution. biologic.netphadkeinstruments.com The DPV waveform consists of small, constant-amplitude pulses superimposed on a linearly increasing potential ramp. phadkeinstruments.com The current is measured twice during each pulse cycle: once just before the pulse and again at the end of the pulse. The difference between these two current measurements is then plotted against the base potential. phadkeinstruments.com

A key advantage of DPV is its effective discrimination against the non-faradaic (capacitive) current, which significantly enhances the signal-to-noise ratio. biologic.netphadkeinstruments.com This results in peak-shaped voltammograms where the peak height is directly proportional to the analyte's concentration. nsf.gov Consequently, DPV is often preferred over CV for quantitative analysis, especially for trace-level detection. biologic.net

In the analysis of this compound, DPV could be employed for its precise quantification in various samples. The peak potential in the DPV scan would serve for qualitative identification, while the peak current would provide the basis for quantitative measurement.

Table 2: Example of DPV Data for Quantitative Analysis of this compound

This table illustrates the linear relationship between the concentration of this compound and the measured peak current in a DPV experiment, which would form the basis of a calibration curve for quantitative determination.

| Concentration of this compound (µM) | Peak Potential (V vs. Ag/AgCl) | Peak Current (nA) |

| 1.0 | -0.52 | 25 |

| 2.5 | -0.52 | 63 |

| 5.0 | -0.52 | 125 |

| 7.5 | -0.52 | 188 |

| 10.0 | -0.52 | 250 |

Chronoamperometry

Chronoamperometry is an electroanalytical technique in which the potential of the working electrode is stepped to a value where an electrochemical reaction occurs, and the resulting current is monitored as a function of time. youtube.com When the potential is stepped to a level sufficient to cause the reduction or oxidation of the analyte at a mass-transport-controlled rate, the current decays over time as the concentration of the analyte at the electrode surface is depleted. youtube.comlibretexts.org

The relationship between current (i), time (t), and other parameters for a diffusion-controlled process at a planar electrode is described by the Cottrell equation: libretexts.org [ i(t) = \frac{nFAC_0\sqrt{D_0}}{\sqrt{\pi t}} ] where:

n is the number of electrons transferred

F is the Faraday constant

A is the electrode area

C₀ is the initial concentration of the analyte

D₀ is the diffusion coefficient of the analyte

Chronoamperometry is a valuable tool for determining diffusion coefficients and for studying the kinetics of chemical reactions coupled to electron transfer. libretexts.orgrsc.org For this compound, this method could be used to determine its diffusion coefficient in a given medium by analyzing the current-time transient following a potential step to initiate its reduction.

Table 3: Illustrative Chronoamperometric Data and Cottrell Analysis

This table presents sample data from a chronoamperometry experiment. A plot of current (i) versus t⁻¹ᐟ² would be linear for a diffusion-controlled process, and the slope could be used to calculate the diffusion coefficient, assuming other parameters are known.

| Time (s) | t⁻¹ᐟ² (s⁻¹ᐟ²) | Current (µA) |

| 0.1 | 3.16 | 15.8 |

| 0.5 | 1.41 | 7.1 |

| 1.0 | 1.00 | 5.0 |

| 2.0 | 0.71 | 3.5 |

| 5.0 | 0.45 | 2.2 |

Chemical Reactivity and Transformation Mechanisms of 2,2 Disulfoazobenzene

Photochemical Transformations

The photochemistry of azobenzene (B91143) derivatives, including 2,2'-Disulfoazobenzene, is dominated by light-induced transformations of the central azo linkage (-N=N-). These transformations are the basis for their application as molecular photoswitches. beilstein-journals.org The primary photochemical event is the reversible isomerization between the thermally stable E (trans) isomer and the metastable Z (cis) isomer. Other potential photochemical pathways include photocyclization, photodimerization, and photoinduced electron transfer processes, which can compete with or follow the initial isomerization event. sioc-journal.cnnih.govbeilstein-journals.org

Photoisomerization (E/Z Interconversion) Dynamics and Mechanisms

The E/Z isomerization of azobenzenes is a cornerstone of photochemistry, involving the interconversion between two geometric isomers upon light absorption. wordpress.com This process can be initiated by excitation into either the n→π* or π→π* electronic transitions. rsc.org The mechanism of isomerization is complex and can proceed through either a rotation around the N=N double bond or an inversion mechanism at one of the nitrogen atoms. wordpress.com The surrounding environment, including solvent polarity and viscosity, as well as steric and electronic effects from substituents on the azobenzene core, can significantly influence the operative mechanism and the dynamics of the isomerization process. wordpress.comunipi.it For instance, spatial confinement has been shown to alter the excited-state dynamics and isomerization pathways of azobenzene derivatives. rsc.org

Quantum Yields and Photostationary States

The efficiency of photoisomerization is quantified by the quantum yield (Φ), which represents the number of molecules isomerized per photon absorbed. The quantum yields for both the forward (E→Z, ΦE→Z) and backward (Z→E, ΦZ→E) reactions are crucial parameters. unipi.it Upon continuous irradiation at a specific wavelength, a photostationary state (PSS) is reached, which is a dynamic equilibrium mixture of the E and Z isomers. beilstein-journals.org The composition of the PSS is determined by the absorption coefficients of the two isomers at the irradiation wavelength and their respective isomerization quantum yields. unipi.it The ability to tune the PSS is essential for applications that require high conversion to a specific isomeric form. unipi.it

Interactive Table: Photoisomerization Quantum Yields and Photostationary States of Azobenzene Derivatives (Illustrative) Note: Data for the parent azobenzene and related derivatives are provided to illustrate typical values. Specific data for this compound is pending further literature search.

| Compound | Solvent | Excitation Wavelength (nm) | Φ(E→Z) | Φ(Z→E) | PSS (% Z) |

| Azobenzene | Hexane | 313 | 0.24 | 0.48 | 90 |

| Azobenzene | Ethanol | 313 | 0.11 | 0.42 | 80 |

| 4-Methoxyazobenzene | BMIM PF6 | 365 | - | - | - |

Influence of Wavelength and Light Intensity

The wavelength of the irradiating light plays a critical role in the photoisomerization process. The E and Z isomers of azobenzenes typically have distinct absorption spectra. beilstein-journals.org The E-isomer usually exhibits a strong π→π* absorption band in the UV region and a weaker, symmetry-forbidden n→π* band at longer wavelengths. The Z-isomer's absorption bands are often blue-shifted. beilstein-journals.org By selecting the irradiation wavelength, it is possible to selectively excite one isomer over the other, thereby controlling the direction of isomerization and the composition of the photostationary state. beilstein-journals.orgunipi.it The intensity of the light source can affect the rate of the photochemical reactions but not the quantum yields themselves. nih.gov Higher light intensity leads to a faster approach to the photostationary state. nih.gov

Thermal Back-Isomerization Kinetics

The Z-isomer of most azobenzene derivatives is thermally less stable than the E-isomer and will revert to the E form in the dark. wordpress.com This thermal back-isomerization is a first-order kinetic process. nih.gov The rate of this relaxation is highly dependent on the substitution pattern of the azobenzene and the properties of the solvent. wordpress.comnih.gov For "push-pull" azobenzenes, where the phenyl rings are substituted with electron-donating and electron-withdrawing groups, the rate of thermal isomerization can be significantly influenced by solvent polarity, suggesting a rotational mechanism involving a polar transition state. wordpress.com The kinetics of this process can be studied using techniques like UV-Vis spectroscopy and, more recently, ion mobility-mass spectrometry. rsc.org The activation energy for the thermal back-isomerization provides insight into the stability of the Z-isomer. nih.gov

Photocyclization and Photodimerization Reactions

Beyond isomerization, azobenzene derivatives can undergo other photochemical reactions. Photocyclization is a process where irradiation can lead to the formation of a new ring system. While less common for the parent azobenzene, certain derivatives or related heteroaromatic azo compounds can undergo such reactions. mdpi.com

Photodimerization, specifically [2+2] photocycloaddition, is another possible reaction pathway, particularly in the solid state or in organized media where the molecules are in close proximity. nih.govnih.gov This reaction involves the formation of a cyclobutane (B1203170) ring between two azobenzene molecules. The efficiency and stereoselectivity of photodimerization are highly dependent on the crystal packing or the geometry of the assembly. nih.govrsc.org In some cases, photodimerization can be reversible upon irradiation with a different wavelength of light. nih.gov

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) can occur in azobenzene derivatives, especially when they are part of a donor-acceptor system. beilstein-journals.orggithub.io Upon excitation, an electron can be transferred from an electron-donating part of the molecule or from a separate donor molecule to the excited azobenzene chromophore, which acts as an electron acceptor. beilstein-journals.orgnih.gov Conversely, the excited azobenzene can also act as an electron donor. The occurrence of PET depends on the redox potentials of the donor and acceptor moieties. PET processes can lead to the formation of charge-transfer states and can influence the subsequent chemical pathways, potentially competing with or facilitating isomerization. github.ioucdavis.edu In some systems, PET can initiate subsequent reactions like decarboxylation or cycloadditions. beilstein-journals.orgresearchgate.net

Electrochemical Redox Processes

The electrochemical behavior of this compound is characterized by redox processes centered on its azo functional group (-N=N-). These transformations are fundamental to its applications in areas such as molecular switches and electrocatalysis. The redox reactions involve distinct anodic and cathodic pathways, which are significantly influenced by environmental factors like pH and the solvent system.

Anodic Oxidation Mechanisms

The anodic oxidation of azobenzene derivatives, particularly those without highly electron-donating substituents like hydroxyl or amino groups, is generally a less studied area compared to their reduction. For most benzenoid-type azobenzenes, oxidation is often an irreversible process. acs.orgnih.gov However, the formation of the azobenzene structure itself can be achieved through anodic oxidation pathways.

One relevant mechanism involves the oxidation of precursor molecules. For instance, the oxidation of aminobenzenesulfonic acids under moderately acidic conditions can lead to the formation of sulfonated azobenzene compounds. nih.govfrontiersin.org This process is believed to proceed via a radical intermediate. The reaction pathway can be summarized as the initial oxidation of the amine to a radical cation, which then dimerizes and undergoes further oxidation and deprotonation to form the stable azo linkage.

Another synthetic route involving electrochemistry is the anodic oxidation of 1,4-dimethoxybenzenes to form acetals. These intermediates can then react with aryl hydrazines to yield azobenzenes, a process that can be accelerated by catalytic amounts of cerium ammonium (B1175870) nitrate. sci-hub.se While this is a synthetic method rather than a direct oxidation of the azobenzene molecule, it highlights an electrochemical pathway to the core structure. The direct anodic process on this compound itself would likely involve the removal of electrons from the π-system, potentially leading to unstable radical cations that could undergo subsequent reactions like polymerization. acs.org

Cathodic Reduction Mechanisms

The cathodic reduction of aromatic azo compounds in aprotic media is a well-documented process that typically occurs in two distinct, sequential one-electron steps. mdpi.comutexas.edu This general mechanism is applicable to this compound.

First Electron Transfer: The first step is the reversible reduction of the azobenzene moiety to a stable anion radical. nih.govutexas.edu Ar-N=N-Ar + e⁻ ⇌ [Ar-N=N-Ar]•⁻

Second Electron Transfer: The second step involves the addition of another electron to form a dianion. This dianion is a much stronger base and typically undergoes rapid protonation by any available proton donors in the medium (including residual water or the solvent itself) to form the corresponding hydrazobenzene (B1673438) derivative. mdpi.comutexas.edu [Ar-N=N-Ar]•⁻ + e⁻ ⇌ [Ar-N=N-Ar]²⁻ [Ar-N=N-Ar]²⁻ + 2H⁺ → Ar-NH-NH-Ar

Influence of pH and Solvent on Redox Potentials

The redox potentials of azobenzene derivatives are highly sensitive to the surrounding chemical environment, particularly the pH of the solution and the nature of the solvent. researchgate.net

Influence of pH: In aqueous media, the redox chemistry of azobenzenes is strongly pH-dependent, especially for the reduction pathway which involves protonation. researchgate.net For the reduction of azobenzene to hydrazobenzene, the potential becomes more negative as the pH increases, consistent with the consumption of protons in the reaction. The pH also plays a critical role in the formation of sulfonated azobenzenes from precursors; for example, the oxidation of aminobenzenesulfonic acids proceeds preferentially to sulfonated azobenzene under moderately acidic conditions. nih.govfrontiersin.org This pH dependence can be exploited to control the state of azobenzene-based molecular switches. researchgate.net

Influence of Solvent: The choice of solvent significantly affects the redox potentials by altering the solvation energies of the neutral molecule and its reduced or oxidized forms. wiley.com Computational studies have shown that while the properties of unsubstituted azobenzene may only be slightly altered by the solvent, the introduction of substituents (like sulfonic acid groups) can lead to drastic changes. sciencepublishinggroup.comsemanticscholar.org The reduction potentials of cis-azobenzene have been experimentally determined in various aprotic solvents, demonstrating this dependence. researchgate.net Generally, polar solvents can stabilize the charged radical anions and dianions formed during reduction, thereby affecting the potential at which these steps occur. The solubility of both the neutral compound and its redox products in different solvents is also a critical factor in practical applications like redox flow batteries. researchgate.net

Table 1: General Influence of Environmental Factors on Azobenzene Redox Potentials

| Factor | Influence on Cathodic Reduction (Azo → Hydrazo) | Research Findings Summary |

| pH | Reduction potential generally shifts to more negative values as pH increases. | Involves proton-coupled electron transfer; the availability of protons facilitates the reaction. researchgate.net |

| Solvent Polarity | Can shift redox potentials by differentially solvating the neutral, radical anion, and dianion species. | Polar solvents can stabilize charged intermediates. Reduction potentials of azobenzene isomers have been shown to be solvent-dependent. researchgate.netd-nb.info |

| Substituents | Electron-withdrawing groups (e.g., -SO₃H) generally make reduction easier (less negative potential). | Sulfonic acid groups influence electronic properties and solubility, thereby altering redox behavior in various solvents. wiley.comsciencepublishinggroup.comsemanticscholar.org |

Electrocatalytic Pathways Involving this compound

Electrocatalysis involves the use of a catalyst to accelerate an electrochemical reaction at an electrode surface. stanford.edu While large-scale electrocatalytic applications involving this compound are not widely reported, certain intrinsic pathways can be considered electrocatalytic in nature.

One notable example is the electron-catalyzed cis-trans isomerization. The reduction of the cis (or Z) isomer of an azobenzene derivative is often easier (occurs at a less negative potential) than the trans (E) isomer. nih.gov The resulting radical anion of the cis isomer can rapidly isomerize to the more stable trans radical anion. This trans radical anion can then transfer its electron to a neutral cis molecule, regenerating the trans radical anion and causing the isomerization of the neutral molecule. researchgate.net

(Z)-ArN=NAr + e⁻ → [(Z)-ArN=NAr]•⁻ [(Z)-ArN=NAr]•⁻ → [(E)-ArN=NAr]•⁻ (fast isomerization) [(E)-ArN=NAr]•⁻ + (Z)-ArN=NAr → (E)-ArN=NAr + [(Z)-ArN=NAr]•⁻ (catalytic cycle)

This process represents a chain reaction where a substoichiometric amount of electrical charge can trigger the isomerization of a much larger quantity of the compound, a hallmark of a catalytic process. researchgate.net This pathway is distinct from photocatalytic isomerization and highlights the molecule's potential in systems where redox state and geometry are coupled.

Coordination Chemistry and Metal Complexation

The structure of this compound, featuring multiple potential donor sites, allows it to function as a ligand in coordination chemistry, forming complexes with various metal ions. wikipedia.org

Ligand Properties of this compound (Sulfonic Acid and Azo Groups as Ligands)

Both the azo group and the sulfonic acid groups can participate in binding to a metal center. wiley.comnih.gov

Azo Group as a Ligand: The azo group (-N=N-) contains nitrogen atoms with lone pairs of electrons, making it a classic coordination site. It can coordinate to a single metal center as a bidentate ligand, forming a stable chelate ring. Furthermore, upon reduction to the dianionic hydrazido form (-N-N-)²⁻, it can act as a bridging ligand between two metal centers. nih.gov Azobenzene and its derivatives are known to form stable complexes with a range of transition metals, including ruthenium, palladium, and iron. mdpi.comresearchgate.net

Sulfonic Acid Group as a Ligand: The sulfonate group (-SO₃⁻) is generally considered a weak or non-coordinating anion. wiley.com Its primary role in many ligand systems is to impart water solubility. However, when strategically positioned on a ligand framework, as in the ortho position, the oxygen atoms of the sulfonate group can coordinate to a metal center. This is particularly observed in o-sulfonamide azobenzene ligands, which form stable complexes with ruthenium. researchgate.net The coordination can occur in a chelating fashion, involving one nitrogen from the azo group and one oxygen from the ortho-sulfonate group.

The combination of these two functional groups in this compound makes it a versatile chelating and potentially bridging ligand. The two sulfonate groups are positioned ortho to the azo bridge, creating two potential bidentate N,O-chelation sites. This geometry is well-suited for forming stable, mononuclear complexes where the metal is coordinated by both azo nitrogens and one oxygen from each sulfonate group, or potentially polynuclear structures. Patents have described metal complexes of azo dyes where a hydroxyl group (which is electronically and positionally analogous to the sulfonic acid group in this context) in the ortho position is key to forming stable chromium and cobalt complexes. google.com

Synthesis and Characterization of Metal-2,2'-Disulfoazobenzene Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. researchgate.net A common method includes dissolving the metal salt, often an acetate (B1210297) or nitrate, in an alcoholic solution like methanol (B129727) or ethanol, and combining it with a solution of this compound, also in an alcoholic medium. redalyc.org The reaction mixture is often heated and stirred for several hours to ensure completion. researchgate.net The resulting metal complex may precipitate out of the solution upon cooling or after reducing the solvent volume. The precipitate is then filtered, washed with the solvent to remove unreacted starting materials, and dried. researchgate.net The stoichiometry of the resulting complexes, such as the common [2L:M] ratio, depends on the reaction conditions and the metal ion used. researchgate.net

Characterization of the newly formed metal-2,2'-Disulfoazobenzene complexes is crucial to confirm their structure and coordination. Several spectroscopic and analytical techniques are employed for this purpose:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the coordination sites of the ligand. The spectrum of the complex is compared to that of the free ligand. Shifts in the characteristic vibrational frequencies of the functional groups, such as the azo group (N=N) and the sulfonate groups (SO₃⁻), indicate their involvement in bonding with the metal ion. mdpi.com The appearance of new absorption bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex and can confirm coordination. Changes in the position and intensity of the absorption bands of the ligand upon complexation are indicative of the metal-ligand interaction.

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the complexes and to ascertain the presence of coordinated or lattice water molecules. redalyc.org The analysis tracks the weight loss of the sample as a function of increasing temperature.

Molar Conductivity Measurements: These measurements, typically done in a solvent like DMF or DMSO, help to determine the electrolytic nature of the complexes. The resulting values can distinguish between ionic and non-ionic complexes. researchgate.net

A summary of typical characterization data is presented below.

| Technique | Observation | Interpretation |

| FTIR | Shift in N=N and SO₃⁻ stretching frequencies. mdpi.com | Involvement of azo and sulfonate groups in coordination. |

| New bands in the low-frequency region. mdpi.com | Formation of M-O and M-N bonds. | |

| UV-Vis | Shift in λmax compared to the free ligand. | Confirmation of metal-ligand interaction. |

| TGA | Weight loss at specific temperatures. redalyc.org | Indicates thermal stability and presence of solvent/water molecules. |

| Conductivity | Low molar conductance values. researchgate.net | Suggests a non-electrolytic nature for neutral complexes. |

Chelation Effects and Coordination Geometries

Chelation is a process where a single ligand, known as a chelating agent, binds to a central metal ion at two or more points, forming a ring structure called a chelate. shivajichk.ac.in Chelated complexes are generally more stable than non-chelated complexes containing a similar number of monodentate ligands. shivajichk.ac.in this compound acts as a multidentate chelating agent. It possesses multiple donor atoms—the nitrogen atoms of the azo bridge and the oxygen atoms of the two sulfonate groups—that can coordinate with a metal ion. researchgate.net This ability to form a stable ring structure with the metal ion is a defining feature of its coordination chemistry.

Stability Constants of Metal Complexes

The determination of stability constants can be carried out using various experimental techniques, including spectrophotometry, potentiometric titration, and polarography. airo.co.inresearchgate.net The stability of metal complexes with a given ligand often follows a predictable trend. For many divalent transition metal ions, this trend is described by the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). asianpubs.org This order is largely independent of the specific ligand used. asianpubs.org

While specific experimental data for this compound is not provided in the search results, a representative table can illustrate the expected trend for its complexes with various divalent metal ions.

| Metal Ion | Log β₂ (Overall Stability Constant) |

| Mn(II) | 7.5 |

| Co(II) | 9.8 |

| Ni(II) | 10.5 |

| Cu(II) | 12.1 |

| Zn(II) | 9.2 |

| Cd(II) | 6.9 |

Note: The values in this table are hypothetical and for illustrative purposes only, based on typical stability orders like the Irving-Williams series. researchgate.netasianpubs.org

Chemical Degradation Pathways (Non-Environmental, Non-Toxicological)

The stability of this compound is significantly influenced by pH. Generally, azo compounds are relatively stable in neutral and alkaline (basic) solutions. nih.gov However, under strongly acidic conditions, they can become susceptible to degradation. nih.gov The primary mechanism of degradation in aqueous media is hydrolysis, which involves the reaction of the molecule with water, leading to the cleavage of a chemical bond. pharmaceutical-journal.com While the azo bond itself is relatively resistant to hydrolysis, the molecule can undergo degradation under harsh acidic conditions, particularly at elevated temperatures. nih.gov Studies on similar compounds have shown that decomposition increases markedly at low pH. nih.gov For example, the stability of 2-chloro-2'-deoxyadenosine was found to decrease significantly as the pH dropped to acidic levels, with a half-life of only 1.6 hours at pH 2 and 37°C. nih.gov This suggests that this compound would be least stable in highly acidic environments. The degradation process may involve the hydrolytic cleavage of the carbon-sulfur bond or other susceptible bonds in the molecule, although the most prominent degradation pathway for azo compounds is typically reductive, not hydrolytic. pharmaceutical-journal.commdpi.com

Chemical degradation of this compound can occur through either oxidation or reduction, which involves the transfer of electrons. khanacademy.org

Reductive Degradation: The most characteristic chemical degradation pathway for azo compounds is the reductive cleavage of the nitrogen-nitrogen double bond (N=N). libretexts.org This reaction breaks the molecule into two separate primary amine fragments. The reduction process involves the addition of electrons to the azo linkage, typically from a chemical reducing agent. In this reaction, the oxidation state of the nitrogen atoms is reduced. For this compound, reductive cleavage would yield two molecules of 2-aminobenzenesulfonic acid. The general mechanism can be represented as:

R-N=N-R' + [Reducing Agent] → R-NH₂ + H₂N-R'

This transformation is a key reaction in the chemistry of azo compounds.

Oxidative Degradation: Oxidation involves the loss of electrons and an increase in the oxidation state of an atom. khanacademy.orglibretexts.org this compound can be degraded by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). ucr.edu The oxidation could potentially target several parts of the molecule. The azo group could be oxidized, or the aromatic rings could undergo oxidative cleavage, breaking them down into smaller carboxylic acids and other fragments. ucr.edu The specific products would depend on the strength of the oxidizing agent and the reaction conditions.

The enzymatic degradation of azo compounds like this compound primarily proceeds via a reductive mechanism, catalyzed by a class of enzymes known as azoreductases. researchgate.net These enzymes are found in a wide variety of microorganisms. researchgate.net The chemical mechanism of this enzymatic degradation is a biocatalytic version of the reductive cleavage described previously.

The process involves two main stages: the adsorption of the enzyme onto the substrate surface, followed by the catalytic hydrolysis or reduction of the chemical bonds. nih.gov In the case of azoreductases, the enzyme facilitates the transfer of electrons from a reducing equivalent, such as NADH or NADPH, to the azo bond of the substrate. This electron transfer reduces the N=N double bond, causing it to cleave. This results in the formation of two primary amine molecules, which are the final products of the degradation. researchgate.netuni-greifswald.de

R-N=N-R' + 2(NAD(P)H + H⁺) → R-NH₂ + H₂N-R' + 2(NAD(P)⁺)

This enzymatic process is highly efficient and specific, occurring under mild physiological conditions of pH and temperature. unibo.itnih.gov The mechanism is an endo-type degradation, where the enzyme cleaves a bond within the main structure of the molecule. unibo.it

Theoretical and Computational Studies of 2,2 Disulfoazobenzene

Quantum chemical calculations have become indispensable tools for understanding the electronic structure and properties of molecules like 2,2'-Disulfoazobenzene. nih.govrsc.org These computational methods allow for the detailed investigation of molecular geometries, electronic transitions, and reactivity, providing insights that complement experimental findings. mdpi.commdpi.com

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a robust computational method widely used to investigate the ground-state properties of molecular systems with a favorable balance of accuracy and computational cost. mdpi.comscirp.org By calculating the electron density, DFT can determine various molecular properties, including optimized geometries, orbital energies, and charge distributions. mdpi.com For azobenzene (B91143) derivatives, DFT is particularly effective in exploring the structural and electronic differences between isomers and the influence of various substituents. nih.govnih.gov

The first step in a computational study is typically geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. scirp.org For this compound, this process involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. nih.gov Calculations are often performed using hybrid functionals like B3LYP with a suitable basis set, such as 6-31G(d,p) or larger. nih.govnih.gov

A key aspect of azobenzene chemistry is the existence of two primary conformers or isomers: the thermodynamically more stable trans (E) isomer and the less stable cis (Z) isomer. DFT calculations can accurately predict the geometries and relative energies of both forms. The trans isomer of azobenzene derivatives is typically characterized by a near-planar structure, although the phenyl rings may be twisted slightly out of the C-N=N-C plane. researchgate.netmdpi.com The introduction of bulky substituents, such as the sulfonic acid groups in the ortho positions, can lead to increased steric hindrance, potentially causing greater deviation from planarity. This can influence the compound's electronic properties and photoisomerization behavior.

Below is a table of representative optimized geometric parameters for trans-2,2'-Disulfoazobenzene, as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | N=N | ~1.25 |

| C-N | ~1.43 | |

| S=O | ~1.45 | |

| Bond Angles (°) | C-N=N | ~114.0 |

| N-C-C (ipso) | ~124.5 | |

| O-S-O | ~119.5 | |

| Dihedral Angle (°) | C-N=N-C | ~180.0 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. numberanalytics.comimperial.ac.uk The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, can act as an electron acceptor. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. ajchem-a.com A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be more easily excited. nih.gov For azobenzene derivatives, the HOMO is typically a π-orbital distributed across the entire conjugated system, while the LUMO is a π* orbital. The presence of electron-withdrawing sulfonic acid groups (-SO₃H) is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted azobenzene, influencing the energy gap.

The following table presents plausible FMO energy values for trans-2,2'-Disulfoazobenzene calculated using DFT.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.95 |

| LUMO Energy | -3.50 |

| HOMO-LUMO Gap (ΔE) | 3.45 |

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the three-dimensional charge distribution of a molecule. libretexts.org They are calculated by placing a positive test charge at various points on the electron density surface and calculating the potential energy. libretexts.org These maps are color-coded to indicate different regions of electrostatic potential: red typically signifies regions of most negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. libretexts.orgrochester.edu

For this compound, an MEP map would reveal specific reactive centers. The regions of highest electron density (deep red) would be concentrated around the oxygen atoms of the two sulfonate groups and, to a lesser extent, the nitrogen atoms of the azo bridge. These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds. Conversely, the areas of most positive potential (blue) would be located around the acidic hydrogen atoms of the sulfonate groups, highlighting their propensity to be donated as protons.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying molecular excited states and predicting electronic absorption spectra. mdpi.comfaccts.de TD-DFT calculates the energies required to promote an electron from an occupied orbital to a virtual orbital, which correspond to the absorption of photons in UV-Vis spectroscopy. mdpi.com This makes it a powerful tool for interpreting and predicting the color and photochemical behavior of dyes like this compound. researchgate.netx-mol.com

TD-DFT calculations can predict the UV-Vis absorption spectrum of a molecule by determining the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the probability of a given electronic transition (i.e., the intensity of the absorption band). nih.gov

Azobenzene and its derivatives typically exhibit two characteristic absorption bands. researchgate.net For the trans isomer, a strong band appears in the UV region (around 320-350 nm), which is assigned to the π→π* transition involving the delocalized electrons of the aromatic system. A second, much weaker band is found in the visible region (around 440 nm) and is attributed to the formally forbidden n→π* transition, which involves the non-bonding lone-pair electrons on the nitrogen atoms. researchgate.net TD-DFT calculations can model these transitions and predict how they are affected by substituents. The electron-withdrawing sulfonate groups in this compound would be expected to cause a hypsochromic (blue) shift in the n→π* band and a bathochromic (red) shift in the π→π* band.

TD-DFT can also be used to investigate the properties of the first singlet excited state (S1) to predict fluorescence emission. nih.gov By optimizing the geometry of the S1 state, the energy of the emitted photon can be calculated. However, many azobenzene derivatives are not strongly fluorescent due to efficient non-radiative decay pathways, including rapid trans-cis isomerization.

The table below summarizes the predicted UV-Vis absorption data for trans-2,2'-Disulfoazobenzene in an aqueous solvent, as would be obtained from TD-DFT calculations.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ (n→π) | ~435 | ~0.001 | HOMO-1 → LUMO |

| S₀ → S₂ (π→π) | ~330 | ~0.65 | HOMO → LUMO |

Excited State Geometries and Energy Transfer Mechanisms

Upon absorption of light, molecules like this compound are promoted to an electronic excited state. According to the Franck-Condon principle, this transition occurs without an initial change in the molecule's geometry. joaquinbarroso.com However, the molecule will then rapidly relax to the minimum energy geometry of the excited state potential energy surface. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are crucial for optimizing the geometry of these excited states and understanding their properties. joaquinbarroso.commdpi.com For azobenzene derivatives, excitation to the S1 (n→π) or S2 (π→π) states leads to significant geometric rearrangements, primarily involving the CNNC dihedral angle, which is central to the photoisomerization process. nih.govunige.ch The presence of bulky ortho-substituents, such as the sulfonate groups in this compound, can be expected to introduce steric hindrance that influences the planarity and ultimately the geometric and electronic properties of both the ground and excited states. otago.ac.nz

Energy transfer from an excited this compound molecule can occur through several mechanisms, most notably Förster Resonance Energy Transfer (FRET) and Dexter energy transfer. FRET is a long-range, non-radiative process based on dipole-dipole coupling between a donor (the excited molecule) and an acceptor molecule. uni-muenchen.de Its efficiency is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and relative orientation of the two. uni-muenchen.de Dexter energy transfer is a short-range mechanism requiring wavefunction overlap, proceeding via electron exchange. uni-muenchen.de Computational studies can model these processes, for instance, by calculating the electronic coupling between potential donor-acceptor pairs to predict transfer rates. The sulfonate groups of this compound, by influencing the electronic structure and solubility, would play a significant role in its interactions and potential for energy transfer in various media.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools to map the intricate pathways of chemical reactions, offering insights that are often inaccessible through experimental means alone. For this compound, these methods are key to understanding its photoisomerization and degradation.

Transition State Search for Isomerization and Degradation

A transition state (TS) is a specific configuration along a reaction coordinate that corresponds to the highest potential energy point on that pathway. github.io Locating these saddle points on the potential energy surface is a primary goal of computational reaction mechanism studies. For the crucial trans ↔ cis isomerization of azobenzenes, two main pathways have been computationally investigated: rotation around the N=N double bond and inversion at one of the nitrogen centers. nih.govunige.ch